Piperoxan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMMUBOEFYJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046269 | |
| Record name | Piperoxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-39-2 | |
| Record name | Piperoxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperoxan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperoxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPEROXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZCS27634Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Foundations and Discovery Context
Inception of Antihistamine Research: Early 20th Century Context
The early 20th century witnessed significant progress in understanding the chemical mediators of physiological and pathological processes. nih.gov Following the synthesis of histamine (B1213489) and the elucidation of its powerful effects, including vasodilation and smooth muscle contraction, the scientific community began to recognize its role in allergic and anaphylactic reactions. karger.com This understanding spurred a dedicated search for antagonists that could block the actions of histamine, laying the groundwork for the development of antihistamine therapy. nih.govnih.gov Modern treatment for allergic rhinitis has its roots in this era, with antihistamine therapy emerging in the 1930s as a key therapeutic strategy. nih.govingentaconnect.com
Pioneering Work by Daniel Bovet and Ernest Fourneau at the Pasteur Institute
At the forefront of this research were Swiss-born Italian pharmacologist Daniel Bovet and French medicinal chemist Ernest Fourneau, working in the Laboratory of Therapeutic Chemistry at the Pasteur Institute in Paris. wikipedia.orgpasteur.fr Fourneau had a vast collection of synthetic molecules, and it was within this chemical library that the journey of Piperoxan began. karger.com Their collaboration was a powerhouse of innovation, leading to the discovery of the first synthetic adrenergic blocking agent in 1933 and the first synthetic antihistamine. pasteur.fr
Identification as the First Antihistaminic Compound
In 1933, Fourneau and Bovet published their findings on a new dioxane derivative, initially designated as F 933, which would later be known as this compound. wikipedia.orgiiab.me They demonstrated that this compound could protect guinea pigs from histamine-induced bronchospasm, a key indicator of antihistaminic activity. wikipedia.orgmedkoo.com This marked the discovery of the very first compound with antihistamine properties. wikipedia.orgwikipedia.org Although this compound itself proved too toxic for clinical use in humans, this seminal discovery paved the way for the development of safer and more effective antihistamines, such as phenbenzamine (B1679789) (Antergan), which became the first to be marketed for medical use in the early 1940s. wikipedia.orgwikipedia.org Bovet's groundbreaking work on antihistamines earned him the Nobel Prize in Physiology or Medicine in 1957. wikipedia.orgpasteur.fr
Simultaneous Investigation as an α-Adrenergic Blocking Agent
Concurrent with its investigation as an antihistamine, this compound was also being explored for its effects on the adrenergic system. wikipedia.orgmedkoo.com Fourneau had previously been investigating benzodioxane derivatives for their ability to block the effects of adrenaline (epinephrine). acs.org this compound was identified as an agent that could antagonize the effects of adrenaline, classifying it as an α-adrenergic blocking agent. wikipedia.orgmedkoo.comnih.gov This dual activity highlighted the complex pharmacology of early synthetic drugs and the intricate relationship between different receptor systems. The synthesis of piperoxane in 1933 by Fourneau marked the creation of the first in a new class of adrenergic blockers. cambridge.org
Contribution to Early Receptor Theory and Pharmacology
The discovery and characterization of this compound's dual antagonism of both histamine and adrenergic receptors made a significant contribution to the development of receptor theory. nih.gov In the 1930s, the concept of specific receptors on cells that interact with chemical substances was still in its early stages. nih.gov The work of Bovet and others helped to solidify the idea that chemical agents could act as antagonists, competing with endogenous substances like histamine and adrenaline for these receptor sites. pasteur.fr Bovet's research on cholinergic antagonists and antihistamines set a precedent for the rational design and testing of pharmacologically active agents. nih.gov The ability of a single molecule, this compound, to interact with two distinct receptor types provided compelling evidence for the existence of these specific cellular targets and helped to lay the conceptual framework for modern pharmacology. aspet.org
This compound is a synthetic organic compound characterized by a benzodioxane core structure. Its chemical synthesis and stereochemical properties have been subjects of interest, particularly in the context of developing related therapeutic agents. This compound itself was one of the earliest compounds investigated for its antihistamine and alpha-adrenergic blocking properties. wikipedia.orgiiab.me
Chemical Synthesis and Stereochemical Considerations
The synthesis of this compound involves the construction of the 1,4-benzodioxane (B1196944) ring system and the subsequent attachment of the piperidine (B6355638) moiety. Both classical chemical methods and more recent chemoenzymatic approaches have been explored for its synthesis and the preparation of its chiral intermediates.
Classical Synthetic Pathways
Classical synthesis routes for this compound typically involve a sequence of reactions including condensation, halogenation, and displacement steps. These methods often lead to the racemic mixture of this compound, necessitating subsequent chiral separation if enantiomerically pure forms are desired.
Condensation Reactions in Benzodioxane Formation
The formation of the 1,4-benzodioxane core structure, a key intermediate in this compound synthesis, can be achieved through condensation reactions. One common approach involves the reaction of catechol with epichlorohydrin (B41342) in the presence of a base. wikipedia.org This reaction is proposed to initiate with the opening of the epoxide ring of epichlorohydrin by the phenoxide anion derived from catechol. wikipedia.org This step leads to the formation of a 2-hydroxymethyl-1,4-benzodioxane (B143543) intermediate. wikipedia.org
Another method for constructing the 1,4-benzodioxane system involves the condensation of a 1,2-disubstituted benzene (B151609) with a suitable two-carbon unit that can form the dioxane ring. researchgate.net For instance, the reaction of benzene-1,2-diols with allylic biscarbonates catalyzed by palladium(0) complexes can yield 2-vinyl-2,3-dihydro-benzo Current time information in Bangalore, IN.nih.govdioxins. researchgate.net
Halogenation Steps
Following the formation of the benzodioxane intermediate, halogenation is often employed to introduce a leaving group necessary for the subsequent attachment of the piperidine ring. In the classical synthesis described, the 2-hydroxymethyl-1,4-benzodioxane intermediate is subjected to halogenation, typically with thionyl chloride, to convert the hydroxyl group into a good leaving group, such as a chloride. wikipedia.org This results in the formation of 2-chloromethyl-1,4-benzodioxane. wikipedia.org Halogenation reactions are fundamental transformations in organic chemistry, involving the introduction of a halogen atom into a molecule, often by replacing a hydrogen atom or adding across a double or triple bond. mt.comtestbook.com The specific method of halogenation depends on the substrate; for example, alkanes undergo radical halogenation, while alkenes undergo addition reactions, and aromatic compounds undergo electrophilic substitution. testbook.com
Displacement Reactions in this compound Finalization
The final step in the classical synthesis of this compound involves a displacement reaction. The halogenated benzodioxane intermediate, such as 2-chloromethyl-1,4-benzodioxane, reacts with piperidine. wikipedia.org The nucleophilic nitrogen atom of piperidine displaces the halide leaving group, forming the carbon-nitrogen bond that completes the structure of this compound. wikipedia.org Displacement reactions, also known as substitution reactions, are a class of chemical reactions where one functional group in a chemical compound is replaced by another. bbc.co.uk In this context, it is a nucleophilic substitution reaction where piperidine acts as the nucleophile.
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis offers an alternative approach to classical methods, often providing advantages in terms of selectivity, particularly for the synthesis of chiral compounds. This approach combines chemical reactions with enzymatic transformations to achieve desired molecular transformations. Chemoenzymatic routes have been developed for the synthesis of this compound and related benzodioxane derivatives. explorebioscene.comgoogle.co.inacs.orguniovi.esmdpi.comresearchgate.net
One notable chemoenzymatic strategy involves the use of lipases for the kinetic resolution of racemic intermediates, such as methyl-1,4-benzodioxan-2-carboxylate. mdpi.com Lipases from sources like Arthrobacter species have been shown to exhibit high selectivity in catalyzing the hydrolysis of specific enantiomers of this ester, yielding the corresponding carboxylic acid in enantiomerically enriched form, while leaving the other enantiomer of the ester unreacted. uniovi.esmdpi.com This allows for the separation of the enantiomers of the intermediate, which can then be carried forward to synthesize enantiomerically pure this compound. mdpi.com
Research findings highlight the influence of factors such as the alkyl group in the ester functionality and the specific enzyme used on the enantioselectivity of the process. uniovi.es For example, the resolution of the methyl ester using Arthrobacter species lipase (B570770) in a phosphate (B84403) buffer with 1-butanol (B46404) as a co-solvent showed high selectivity. uniovi.es
Chiral Separation Techniques for Enantiomers
Since classical synthesis often yields racemic this compound, techniques for separating the enantiomers are crucial for obtaining enantiomerically pure forms. Chiral separation is important because different enantiomers of a compound can exhibit different biological activities. acs.orgdss.go.th Various chromatographic and electrophoretic methods can be employed for this purpose.
Continuous Free Flow Electrophoresis Applications
Continuous Free Flow Electrophoresis (CFFE) has been investigated as a preparative technique for the chiral separation of this compound enantiomers. acs.orgdss.go.thnih.govresearchgate.net This method utilizes an electric field applied perpendicular to the direction of buffer flow to separate charged molecules based on their electrophoretic mobility. researchgate.net
Studies have demonstrated the effectiveness of CFFE for this compound enantiomer separation using chiral selectors, such as sulfated β-cyclodextrin (sβ-CD), added to the separation buffer. acs.orgdss.go.thnih.govresearchgate.net The enantiomers of this compound interact differently with the chiral selector, leading to differences in their effective electrophoretic mobilities and thus their separation as they migrate through the electric field. acs.orgdss.go.th
Research has explored various parameters to optimize the separation, including the concentration of the chiral selector, buffer composition, voltage, and sample infusion rate. acs.orgresearchgate.net Near-baseline resolution of this compound enantiomers has been achieved using CFFE with sβ-CD. acs.org The migration behavior of the chiral selector within the CFFE chamber has also been studied, as its distribution can impact the separation efficiency. acs.org The use of dyes like crystal violet has helped visualize the migration of the chiral selector and understand the formation of accumulation and depletion zones within the chamber. acs.orgnih.gov
Data from CFFE separations of this compound enantiomers using sulfated β-cyclodextrin as a chiral selector illustrate the separation achieved based on the distribution of enantiomers in collected fractions.
CFFE Separation of this compound Enantiomers
| Fraction Number | Enantiomer 1 Enrichment | Enantiomer 2 Enrichment |
| (Data based on Figure 8 in Ref acs.org) | (Illustrative - actual values vary across fractions) | (Illustrative - actual values vary across fractions) |
| ... | ... | ... |
| (Fractions showing enrichment of one enantiomer) | (Higher %) | (Lower %) |
| (Fractions showing enrichment of the other enantiomer) | (Lower %) | (Higher %) |
| ... | ... | ... |
Note: This table is illustrative and based on the description of results in the provided sources, particularly Figure 8 in Ref acs.org, which shows a histogram of the separation.
Continuous operation of CFFE for this compound enantiomer fractionation has been demonstrated, achieving high enantiomeric purity at certain throughputs. nih.gov
Chemical Synthesis and Stereochemical Considerations
Chiral Separation Techniques for Enantiomers
Utilization of Chiral Additives in Separation Processes
The separation of piperoxan enantiomers from a racemic mixture is crucial for obtaining enantiomerically pure compounds for research and potential applications. Chiral additives play a significant role in achieving this separation, particularly in techniques like electrophoresis and chromatography researchgate.netacs.orgresearchgate.netdcu.iersc.orgnih.govnih.govwur.nl.
Continuous free flow electrophoresis (CFFE) has been investigated as a tool for the preparative chiral separation of this compound enantiomers researchgate.netacs.orgresearchgate.netrsc.orgnih.gov. Sulfated β-cyclodextrin (sβ-CD) has been utilized as a chiral additive in these processes researchgate.netacs.orgresearchgate.netrsc.orgnih.gov. The presence of sβ-CD in the separation buffer influences the migration of this compound enantiomers, leading to their separation researchgate.netacs.orgresearchgate.netrsc.orgnih.gov. Studies have shown that the concentration and distribution of the chiral additive within the electrophoresis system significantly impact the resolution of the enantiomers acs.orgresearchgate.net. For instance, the addition of sβ-CD to the cathodic wash solution in CFFE allowed for nearly complete resolution of this compound enantiomers acs.orgresearchgate.netnih.gov.
Capillary electrophoresis (CE) has also been employed for the enantiomeric separation of this compound using sulfated cyclodextrins as chiral additives dcu.ienih.gov. CE can be used for method development to determine suitable separation conditions, such as buffer pH, ionic strength, and chiral additive concentration dcu.ie. The mechanism of enantioseparation in these cases is thought to involve electrostatic attraction and inclusion of this compound within the hydrophobic cavity of the cyclodextrin (B1172386) dcu.ie. Different buffer systems, such as citric acid buffers, have been investigated for their effectiveness in achieving resolution dcu.ie.
Continuous fractionation of this compound enantiomers has also been demonstrated in free solution using a vortex-stabilized electrophoresis apparatus with sulfated beta-cyclodextrin (B164692) as the chiral selector nih.gov. This approach aimed for continuous operation and achieved high enantiomeric purity for both enantiomers at certain throughputs nih.gov.
Table 1 provides examples of chiral separation conditions and their outcomes for this compound enantiomers using electrophoretic methods.
| Method | Chiral Additive | Buffer Composition | Applied Voltage | Resolution | Throughput | Reference |
| Continuous Free Flow Electrophoresis | Sulfated β-cyclodextrin | 0.075% sβ-CD, 7.6 mM citrate (B86180) (pH 3) | 220 V | 0.53 | 0.9–7.2 mg/h | researchgate.netrsc.org |
| Continuous Free Flow Electrophoresis | Sulfated β-cyclodextrin | Citric acid buffer with sβ-CD in cathodic wash solution | Not specified | Near-baseline | 0.45 mg/h | acs.orgresearchgate.netnih.gov |
| Capillary Electrophoresis | Sulfated β-cyclodextrin | Citric acid buffer with increasing sβ-CD concentration | 23-28 kV | Improved with increasing sβ-CD | Not specified | dcu.ie |
Methodological Advancements in Optical Purity Determination
Determining the optical purity or enantiomeric excess (ee) of chiral compounds like this compound is essential for characterizing the success of asymmetric synthesis or chiral separation processes researchgate.netmasterorganicchemistry.com. Optical purity is defined as the observed rotation of a mixture divided by the specific rotation of the pure enantiomer, often expressed as a percentage masterorganicchemistry.com. Enantiomeric excess is equivalent to optical purity and represents the percentage excess of the major enantiomer over the minor enantiomer masterorganicchemistry.com.
Several methods are available for the determination of optical purity and enantiomeric excess researchgate.netmasterorganicchemistry.comjasco-global.comgoogle.com. Chromatographic methods, particularly chiral high-performance liquid chromatography (HPLC), are widely used and can be effective for industrial scale analysis researchgate.net. Chiral HPLC involves using a stationary phase that can differentiate between enantiomers, allowing for their separation and quantification researchgate.netgoogle.com.
Spectroscopic methods also play a role in optical purity determination researchgate.netjasco-global.comgoogle.com. Optical rotation measurement, performed using a polarimeter, is a classical technique that measures the rotation of plane-polarized light by a chiral substance masterorganicchemistry.comjasco-global.comgoogle.comanton-paar.com. The magnitude and direction of the optical rotation are related to the concentration and specific rotation of the enantiomer masterorganicchemistry.comjasco-global.comanton-paar.com. While useful, optical rotation alone may not be sufficient for complex mixtures or when the specific rotation of the pure enantiomer is unknown masterorganicchemistry.com.
Other spectroscopic techniques used for chiral analysis include circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy jasco-global.comgoogle.com. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its stereochemistry jasco-global.com. NMR spectroscopy, particularly when used with chiral solvating agents or chiral shift reagents, can differentiate between enantiomers based on the differences in their NMR spectra google.com.
Capillary electrophoresis (CE), in addition to its use in chiral separation, can also be employed for determining the enantiomeric purity of collected fractions dcu.iegoogle.com.
The development of reliable chiral analytical methods, such as chiral HPLC, is crucial for monitoring synthetic reactions, evaluating enantiomeric excess, and fully characterizing chiral compounds like this compound researchgate.net.
Pharmacological Classification and Receptor Interactions
Alpha-Adrenergic Receptor Antagonism
Piperoxan is characterized as an antagonist of alpha-adrenergic receptors. selleckchem.comselleckchem.com These receptors are involved in mediating the effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) in the sympathetic nervous system. consensus.app
Research indicates that this compound acts as an antagonist at alpha-2 adrenergic receptors. selleckchem.comselleckchem.com Studies have provided binding affinities for this compound at the different alpha-2 adrenergic receptor subtypes: α2A, α2B, and α2C. This compound has reported Ki values of 5.4 nM for α2A-ARs, 2 nM for α2B-ARs, and 1.3 nM for α2C-ARs. caymanchem.com This suggests a slightly higher affinity for the α2C and α2B subtypes compared to the α2A subtype.
| Receptor Subtype | Ki (nM) |
| α2A | 5.4 |
| α2B | 2.0 |
| α2C | 1.3 |
(Data compiled from search results caymanchem.com)
This compound has been characterized as a competitive antagonist at alpha-adrenergic receptors. ahajournals.orgvetscraft.com In studies examining its effects on contractile responses mediated by alpha receptors, this compound was found to cause a reversible competitive inhibition. ahajournals.org This was demonstrated by a parallel displacement of log dose-response curves for agonists like norepinephrine in the presence of increasing doses of this compound. ahajournals.org The pA2 value for this compound with norepinephrine as the agonist has been determined, further supporting its competitive antagonist profile. ahajournals.org
This compound has been shown to interact with both presynaptic and postsynaptic alpha-adrenoceptors. ncats.ionih.gov Some research suggests that this compound may preferentially block presynaptic alpha-adrenoceptors. ncats.io Presynaptic alpha-adrenoceptors are involved in a negative feedback mechanism that modulates the release of norepinephrine from nerve endings. ahajournals.org Blockade of these presynaptic receptors can lead to an increase in norepinephrine release, which may potentially counteract the blockade of postsynaptic alpha-adrenoceptors. ncats.ioahajournals.org Studies comparing this compound with other alpha-receptor blocking agents like phentolamine (B1677648) and phenoxybenzamine (B1677643), which affect both pre- and postsynaptic receptors, have provided insights into these dynamics. nih.gov For instance, low doses of this compound have been reported to cause a specific blockade of presynaptic receptors. nih.gov
When comparing the receptor binding profile of this compound with related ligands, distinctions in affinity and selectivity become apparent. For example, studies have compared the effects of this compound with other alpha-adrenergic antagonists such as yohimbine (B192690), phentolamine, and phenoxybenzamine on various physiological responses mediated by alpha receptors. nih.govnih.govumich.edu These comparisons have helped to differentiate the selectivity of these compounds for different alpha-adrenergic receptor subtypes and their actions at pre- and postsynaptic sites. nih.govnih.gov While this compound and yohimbine are considered relatively selective antagonists of alpha-2 receptors, phentolamine and phenoxybenzamine are generally less selective or have different profiles of action. vetscraft.comnih.govumich.edu
Pre- and Postsynaptic Receptor Blockade Dynamics
Histamine (B1213489) H1 Receptor Antagonism
This compound is recognized as a first-generation histamine receptor antagonist, specifically at the H1 receptor. wikipedia.orgcaymanchem.comwikidoc.org This activity was a significant early finding in the study of antihistamines. iiab.mewikipedia.org
The discovery of histamine and its physiological effects in 1910 by Sir Henry Dale and Patrick Laidlaw marked a significant milestone in pharmacological and immunological research. nih.govbris.ac.uknih.gov Histamine was shown to play a key role in various processes, including allergic disorders. nih.gov The development of antihistamines, drugs that block the action of histamine, followed these initial discoveries. nih.govramauniversity.ac.in this compound holds a notable place in this history as the very first compound identified to possess antihistamine properties, specifically the ability to antagonize histamine-induced bronchospasm, in the early 1930s. iiab.mewikipedia.orgwikidoc.orgramauniversity.ac.in This discovery by Fourneau and Bovet was a foundational step that led to the subsequent synthesis and development of other H1 receptor antagonists. ramauniversity.ac.inauburn.eduwikipedia.org Daniel Bovet was later awarded the Nobel Prize in Physiology or Medicine in 1957 for his contributions, including the discovery of antihistamines. iiab.menih.govresearchgate.net
Antagonistic Effects on Histamine-Induced Responses
This compound was historically the first compound reported to block the effects of histamine. nih.gov In 1937, it was shown to block the effect of histamine on the guinea-pig ileum. nih.gov This finding demonstrated its ability to antagonize histamine-induced bronchospasm in guinea pigs. wikipedia.orgiiab.me The development of antihistamine drugs began with the discovery that this compound could protect animals from bronchial spasm induced by histamine. auburn.edu Early studies utilized bioassays, such as the guinea-pig ileum in vitro, where responses to histamine were antagonized by drugs like mepyramine and this compound. nih.gov
Potential Interactions with Other Neurotransmitter Systems
While primarily known for its alpha-adrenergic and histamine receptor antagonism, research has explored this compound's potential interactions with other neurotransmitter systems.
Modulation of Opioid Mechanisms
Studies investigating the antagonism of behavioral effects induced by clonidine (B47849), an alpha-adrenergic agonist, have included this compound. In mice pretreated with this compound, the antinociceptive action of (-)-isoprenaline was only slightly antagonized. medchemexpress.com this compound had extremely low affinity for opiate receptors in vitro in one study. nih.gov
Effects on Serotonergic Neurotransmission
Research has examined the influence of alpha-adrenolytics, including this compound, on responses mediated by serotonin (B10506) (5-HT). In studies using the rat stomach fundus strip preparation, the influence of various drugs on responses to acetylcholine (B1216132), 5-HT, and tryptamine (B22526) was compared in the presence of the alpha-adrenolytic this compound. this compound was found to be more effective in protecting the response to 5-HT than to acetylcholine against inhibition by phenoxybenzamine. However, another study indicated that RX 781094, a selective alpha-2 adrenoceptor antagonist, had extremely low affinity for 5-hydroxytryptamine receptors in vitro. nih.gov
Influence on Dopaminergic Pathways
Electrophysiological studies have investigated the effects of this compound on dopaminergic neurons. Initial studies demonstrated that the microiontophoretic application of norepinephrine in the ventral tegmental area (VTA) reduces the firing of dopamine (B1211576) neurons, and this effect was blocked by the non-selective α1/2-adrenoreceptor antagonist this compound. oup.com This suggests a potential indirect influence on dopaminergic activity through alpha-adrenergic blockade.
Indirect Effects on Cholinergic Systems
This compound's interaction with cholinergic systems appears to be indirect, primarily through its alpha-adrenergic blocking properties. In experiments assessing relaxant responses in guinea pig trachea, this compound was used along with hyoscine (to block muscarinic acetylcholine receptors) and propranolol (B1214883) (to block beta-adrenoceptors) to ensure non-adrenergic, non-cholinergic conditions. pagepress.org This indicates that this compound is not considered a direct cholinergic antagonist but is used to block adrenergic influences that might otherwise confound the study of cholinergic responses. Some information suggests this compound hydrochloride acts as a muscarinic receptor antagonist, blocking the action of acetylcholine . However, this contrasts with its typical classification and the use in studies to isolate cholinergic responses by blocking adrenergic receptors.
Mechanisms of Action at the Molecular and Cellular Levels
Regulation of Neurotransmitter Release
Enhancement of Norepinephrine (B1679862) Release via Presynaptic α2-Adrenoceptors
Piperoxan functions as an antagonist at α2-adrenoceptors. caymanchem.commedchemexpress.com These receptors are located presynaptically on adrenergic nerve terminals and act as autoreceptors, mediating a negative feedback mechanism that inhibits the release of norepinephrine (NE). researchgate.netahajournals.orgfrontiersin.org By blocking these presynaptic α2-adrenoceptors, this compound can disrupt this inhibitory feedback loop, leading to an enhancement of NE release. researchgate.netnih.gov Studies have shown that α2-adrenoceptor antagonists like this compound can increase noxious stimulus-evoked neuronal firing, consistent with the hypothesis that presynaptic α2-adrenoceptors modulate NE release. nih.gov
Direct Observation of Catecholamine Release from Adrenal Cells
Research using single bovine chromaffin cells in culture has provided direct evidence of this compound's effect on catecholamine release. Chromaffin cells of the adrenal medulla store and release catecholamines such as epinephrine (B1671497) and norepinephrine. dvm360.comiastate.edu These cells also possess α2-autoreceptors that inhibit catecholamine release. jneurosci.orgnih.gov Direct observation using electrochemical methods showed that exposure to this compound significantly increased the total release of catecholamines from nicotine-stimulated adrenal cells. jneurosci.orgnih.gov Notably, this compound alone did not induce catecholamine release in the absence of stimulation. jneurosci.orgnih.gov This supports the understanding that this compound enhances release by blocking inhibitory α2-autoreceptors on these cells. jneurosci.orgnih.gov
Cellular Enzymatic Modulation
Effects on Na+/K+ ATPase Activity in Neural Tissue
The Na+/K+ ATPase is an essential enzyme in neural tissue responsible for maintaining electrochemical gradients across cell membranes, crucial for neuronal excitability and function. nih.gov While norepinephrine and amphetamine have been shown to stimulate Na+/K+ ATPase activity, studies investigating the effect of noradrenergic blockers like this compound on this enzyme's activity in the context of memory formation have indicated that this compound does not alter the counteractive influence of certain drugs on protein synthesis-dependent long-term memory, which follows a labile phase dependent on the sodium pump. researchgate.net Research on locus coeruleus neurons in vitro also examined the possible involvement of a Na+/K+ electrogenic pump in the generation of afterhyperpolarizations. jneurosci.org However, administration of this compound in these in vitro studies did not reduce the amplitude or duration of the afterhyperpolarization or alter spontaneous activity, suggesting that, at least in this in vitro context, the observed afterhyperpolarization and postactivation inhibition are not a result of α2-adrenoceptor activation. jneurosci.org
Receptor-Mediated Signaling Pathways
This compound is known to interact with G protein-coupled receptors (GPCRs), particularly adrenergic receptors. caymanchem.commedchemexpress.com GPCRs play a critical role in transducing extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. medchemexpress.com
Adenylyl Cyclase Modulation
Alpha-2 adrenergic receptors, which this compound antagonizes, are known to mediate the inhibition of adenylyl cyclase activity through their coupling with G proteins, specifically the Gi alpha subunit. idrblab.net Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in various cellular processes. ahajournals.orgresearchgate.net By blocking α2-adrenoceptors, this compound can therefore influence the modulation of adenylyl cyclase activity, potentially leading to increased intracellular cAMP levels due to the disinhibition of the enzyme. idrblab.net This effect on adenylyl cyclase and the cAMP pathway is a significant mechanism by which α2-adrenoceptor antagonists exert their cellular effects. researchgate.net
Ion Channel Interactions
Research indicates that this compound can influence ion channel activity. Studies on bovine chromaffin cells have shown that this compound, acting as an α2-autoreceptor antagonist, enhances the release of catecholamines from nicotine-stimulated cells. jneurosci.org However, this compound alone did not induce catecholamine release in cells not exposed to nicotine (B1678760). jneurosci.org This suggests an interaction with mechanisms regulating catecholamine exocytosis, potentially involving ion channels influenced by α2-adrenergic receptor activity. While the provided search results mention ion channel interactions in the context of other compounds like piperocaine (B86926) and antihistamines such as promethazine (B1679618) and terfenadine, direct detailed information specifically on this compound's broad ion channel interactions beyond its role as an α2 antagonist affecting catecholamine release is limited in the immediate results. nih.govmednexus.org
Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity. For this compound and its analogs, SAR has been investigated in relation to both its antihistamine and adrenergic blocking properties.
Early SAR Studies for Antihistamine Properties
Early SAR studies on antihistamines, following the discovery of this compound's activity, began to identify key structural features necessary for H1 receptor affinity. auburn.eduslideshare.net These studies suggested that a diaryl substitution pattern is essential for significant H1-receptor affinity, and that the two aryl moieties should be able to adopt a non-coplanar conformation for optimal interaction with the H1-receptor. auburn.edu While this compound itself contains a benzodioxane moiety which can be considered one aryl system, the broader SAR of early antihistamines like the ethylenediamine (B42938) derivatives, which followed this compound, further elaborated on the requirements for antihistaminic activity, including the presence of a connecting group and a tertiary amine terminal nitrogen group. slideshare.net
Benzodioxane Moiety Significance for Adrenergic Antagonism
The benzodioxane moiety is a significant structural feature of this compound and related compounds known for their adrenergic blocking properties. unimi.ithawaii.edu this compound is classified as a benzodioxane alpha-adrenergic blocking agent. nih.gov The benzodioxane scaffold is present in various compounds that act as agonists and antagonists at different receptor subtypes, including α1 and α2 adrenergic receptors. unimi.itresearchgate.net this compound and its analogs have shown some preference for α2-adrenergic binding sites. nih.gov This highlights the importance of the benzodioxane structure in conferring adrenergic antagonist activity.
Impact of Substitutions on Receptor Selectivity and Affinity
Substitutions on the this compound structure and related benzodioxane derivatives can significantly impact their receptor selectivity and affinity, particularly for adrenergic receptors. Studies on benzodioxane derivatives related to this compound and WB 4101 have shown that structural variations lead to pronounced differences in affinity for α1-adrenoceptors, while affinity for α2-adrenoceptors varies only slightly. nih.gov For instance, alkyl substitution at the secondary amino nitrogen in the side chain of WB 4101-related benzodioxane compounds can greatly reduce affinity for α1-adrenoceptors. nih.gov Ortho substitution of the phenyl moiety with a methoxy (B1213986) group or para substitution with a hydroxyl group can increase α1 affinity. nih.gov These findings demonstrate that specific substitutions can modulate the affinity and selectivity profile of benzodioxane compounds for different adrenergic receptor subtypes. nih.gov
Preclinical Pharmacological Investigations
In Vitro Experimental Models
In vitro experimental models using isolated tissue preparations have been instrumental in understanding the pharmacological profile of Piperoxan. These models allow for controlled study of the compound's effects on specific tissues and receptor systems, free from the complexities of systemic circulation and metabolism.
Isolated Tissue Preparations
Isolated tissue preparations provide a valuable platform for assessing the direct effects of this compound on smooth muscle contractility and neurotransmission. Various tissues from different species have been utilized to explore the compound's actions on adrenergic and other receptor types.
Guinea Pig Ileum Studies
Studies using isolated guinea pig ileum have demonstrated that this compound can reverse the twitch-inhibitory effects induced by certain alpha-adrenoceptor agonists, such as clonidine (B47849), oxymetazoline (B75379), and xylazine. nih.gov This suggests an interaction with presynaptic alpha-adrenoceptors located on the cholinergic nerve terminals of the myenteric plexus in the guinea pig ileum. nih.gov this compound has been characterized as a potent, competitive antagonist of the inhibitory effect of clonidine in this tissue, with a reported pA₂ value of 7.64. nih.gov The inhibitory action of adrenaline on the circular muscle strip of the guinea-pig isolated ileum, which is mediated by inhibitory adrenotropic receptors classified as alpha-receptors, was also found to be antagonized by this compound. oup.comdeepdyve.com Experiments have indicated that incubation with clonidine induces a dependence in the final cholinergic motor neurons of the myenteric plexus, and withdrawal from this dependence is expressed as a contracture in response to alpha-adrenoceptor antagonists like this compound. capes.gov.br
Interactive Table 1: this compound Antagonism in Guinea Pig Ileum
| Agonist | Effect Reversed by this compound | This compound Antagonism Type | pA₂ vs. Clonidine |
| Clonidine | Twitch inhibition | Competitive | 7.64 nih.gov |
| Oxymetazoline | Twitch inhibition | Not specified | - |
| Xylazine | Twitch inhibition | Not specified | - |
| Adrenaline | Inhibitory action | Antagonized | - |
Rat Vas Deferens Assays
In isolated rat vas deferens, this compound has been shown to have a dual effect on contractile responses induced by noradrenaline or adrenaline. At low doses of agonists, this compound antagonized the responses, while at high doses, it caused potentiation. researchgate.netnih.gov This suggests a complex interaction with alpha-adrenoceptors in this tissue. Alpha-adrenoceptor antagonists, including this compound, caused a shift to the right and an increase in the maximum height of log dose-response curves of alpha-adrenoceptor stimulants. researchgate.netnih.gov The shift to the right induced by this compound on dose-response curves of noradrenaline and adrenaline was analyzed using the Schild plot, yielding slopes around 0.3, which were lower than expected from simple receptor theory. nih.gov This finding, along with the potentiation effect, has been explained in terms of a dual effect of alpha-adrenoceptor antagonists: competitive antagonism and an interaction at a different locus leading to potentiation. nih.gov Studies have also indicated the presence of inhibitory alpha2 receptors in adrenergic neurons of the rat vas deferens. researchgate.net this compound was found to be a reversible competitive antagonist of the inhibitory responses to the alpha 2-adrenoceptor agonist UK-14304 in the rat isolated, field-stimulated vas deferens, with a pKB value of 7.87. nih.gov
Interactive Table 2: this compound Effects in Rat Vas Deferens
| Agonist | This compound Effect (Low Agonist) | This compound Effect (High Agonist) | Antagonism Type (vs. UK-14304) | pKB vs. UK-14304 |
| Noradrenaline | Antagonism | Potentiation | - | - |
| Adrenaline | Antagonism | Potentiation | - | - |
| UK-14304 | - | - | Reversible competitive | 7.87 nih.gov |
Feline Cerebral Artery Contractility Studies
Pharmacological characterization of adrenergic receptors in isolated feline middle cerebral artery has shown that this compound acts as a reversible competitive inhibitor of contractions mediated by alpha receptors. ahajournals.org Epinephrine (B1671497) and norepinephrine (B1679862) contracted the vessel, and these contractions were inhibited by this compound. ahajournals.org With norepinephrine as the agonist, the mean pA₂ value for this compound was determined to be 7.06. ahajournals.org this compound itself initially contracted the pial arteries, but the tone returned to basal levels within a few minutes. ahajournals.org The effect of this compound on phenylephrine-induced contraction was not consistent, sometimes showing no effect at high concentrations and only a tendency towards reduced maximum response at even higher concentrations, suggesting a possible non-specific effect. ahajournals.org
Interactive Table 3: this compound Effects in Feline Cerebral Artery
| Agonist | This compound Antagonism Type | pA₂ vs. Norepinephrine | Initial Effect of this compound |
| Epinephrine | Reversible competitive | - | Contraction ahajournals.org |
| Norepinephrine | Reversible competitive | 7.06 ahajournals.org | Contraction ahajournals.org |
| Phenylephrine | Inconsistent | - | Contraction ahajournals.org |
Human Graafian Follicle Smooth Musculature Characterization
Studies on isolated strips of human Graafian follicles have indicated the presence of alpha-receptors in the smooth musculature. scispace.comoup.comnih.gov The contractile effect of sympathomimetics like norepinephrine and epinephrine was inhibited by this compound. scispace.comoup.com The dissociation constant (KB) for the complex between this compound and the alpha-receptors in this tissue was found to be 7.90 x 10⁻⁷ M. oup.com This suggests that this compound acts as an alpha-receptor antagonist in the human Graafian follicle, potentially influencing its contractility. The theca externa of the follicle contains smooth muscle cells innervated by autonomic nerves, and changes in its contractile activity may be involved in ovulation and atresia. glowm.comglowm.com
Interactive Table 4: this compound Effects in Human Graafian Follicle
| Agonist | This compound Effect | Antagonism Type | KB (M) |
| Norepinephrine | Inhibition | Antagonism | 7.90 x 10⁻⁷ oup.com |
| Epinephrine | Inhibition | Antagonism | - |
| Sympathomimetics | Inhibition | Antagonism | - |
Rat Aorta and Guinea Pig Vas Deferens for α1/α2 Effects
While the provided search results offer less direct information specifically on this compound's distinct α1 and α2 effects in rat aorta and guinea pig vas deferens compared to other tissues, some insights can be gleaned. Studies have investigated alpha-adrenoceptor subtypes in various isolated tissues, including rat vas deferens and guinea pig vas deferens. researchgate.netoup.com In rat vas deferens, pA₂ values for this compound against noradrenaline were reported as 6.72 ± 0.03. researchgate.netoup.com This contrasts with pA₂ values for phentolamine (B1677648) in the same tissue (8.22 ± 0.07), suggesting potential differences in their interaction with alpha-adrenoceptor subtypes or tissue-specific effects. researchgate.netoup.com In guinea pig vas deferens, the potentiating action of adrenaline and noradrenaline on contractions induced by hypogastric nerve stimulation was reversed by low concentrations of alpha-adrenergic blocking drugs. researchgate.net While this compound is an alpha-adrenoceptor antagonist, specific data detailing its precise α1 versus α2 selectivity in isolated rat aorta and guinea pig vas deferens within the search results are limited. However, other studies on rat aorta have examined alpha-blocking properties of different compounds and the responsiveness to alpha-adrenoceptor agonists and antagonists. researchgate.net
Membrane Binding Assays
Membrane binding assays are crucial for understanding how a compound interacts with specific receptors on cell membranes, providing insights into its affinity and selectivity.
Radioligand binding studies have been used to characterize the interaction of this compound with alpha-adrenoceptors. Studies using tritiated ligands such as [³H]-clonidine and [³H]-prazosin have helped differentiate between alpha-1 (α₁) and alpha-2 (α₂) adrenoceptor subtypes.
In rat brain membranes, [³H]-prazosin is used to label α₁-adrenoceptors, while [³H]-clonidine is used to label α₂-adrenoceptors. nih.govresearchgate.netresearchgate.net this compound has shown affinity for both binding sites, but with a preference for α₂-adrenergic binding sites. nih.gov The relative order of potencies for inhibiting [³H]-clonidine binding in rat brain membranes was yohimbine (B192690) > this compound > WB4101 > ARC239 > prazosin (B1663645), which is characteristic of α₂-adrenoceptors. researchgate.netresearchgate.net In contrast, the order of potencies for inhibiting [³H]-prazosin binding (labeling α₁-adrenoceptors) showed this compound to be significantly less potent than compounds like WB4101, ARC 239, and phentolamine, but more potent than yohimbine. researchgate.netresearchgate.net
These findings suggest that this compound interacts with both alpha-1 and alpha-2 adrenoceptors, exhibiting a higher affinity for the alpha-2 subtype in these experimental conditions.
Studies have assessed the affinity and selectivity of this compound for alpha-adrenoceptor subtypes. In vitro binding experiments indicated that this compound bound selectively to the alpha-2 adrenergic receptor and had little affinity for alpha-1 receptor sites. nih.gov This selectivity profile positions this compound as an α₂-adrenoceptor antagonist. selleck.co.jpselleck.cnmedchemexpress.com
The affinity of this compound for α₁- and α₂-adrenoceptors has been compared to other compounds. For instance, in rat brain membranes, this compound showed some preference for α₂-adrenergic binding sites compared to other benzodioxane-like structures which generally displayed selectivity for α₁-adrenoceptor sites labeled with [³H]-prazosin. nih.gov
The following table summarizes representative binding data illustrating this compound's affinity relative to other compounds:
| Compound | Affinity for α₁-adrenoceptors ([³H]-Prazosin binding inhibition) | Affinity for α₂-adrenoceptors ([³H]-Clonidine binding inhibition) | Selectivity (α₂ vs α₁) |
| This compound | Lower potency | Higher potency | Preference for α₂ |
| Yohimbine | Lower potency | Higher potency | Selective for α₂ |
| Prazosin | Higher potency | Lower potency | Selective for α₁ |
| WB4101 | Higher potency | Lower potency | Selective for α₁ |
| ARC 239 | Higher potency | Lower potency | Selective for α₁ |
| Phentolamine | Higher potency | Higher potency | Non-selective |
Note: This table is a qualitative representation based on the relative potencies observed in the cited radioligand binding studies nih.govresearchgate.netresearchgate.net. Specific IC50 or Ki values vary depending on the experimental conditions and tissue source.
Radioligand Binding to Alpha-Adrenoceptors (e.g., 3H-clonidine, 3H-prazosin)
Cellular Models and Biochemical Assays
Cellular models and biochemical assays provide further insights into the functional effects of this compound beyond simple receptor binding.
Studies using adrenal medullary chromaffin cells have investigated the effects of this compound on catecholamine release. Chromaffin cells, found in the adrenal medulla, are neuroendocrine cells that secrete catecholamines like epinephrine and norepinephrine in response to stimulation. wikipedia.orgwikipedia.org
Research has shown that this compound, acting as an α₂-autoreceptor antagonist, can affect catecholamine exocytosis from these cells. nih.gov Studies on single bovine chromaffin cells in culture demonstrated that this compound increased total catecholamine release elicited by nicotine (B1678760) stimulation. nih.gov Repeated stimulation with nicotine showed a decrease in catecholamine release with subsequent exposures, suggesting a negative feedback mechanism mediated by α₂-autoreceptors. nih.gov Application of this compound significantly increased catecholamine release relative to control, indicating that blocking α₂-autoreceptors on these cells removes this inhibitory feedback, thereby enhancing release. nih.gov This suggests that α₂-autoreceptors are present on chromaffin cells and play a role in regulating catecholamine release. nih.gov
Synaptosomes are isolated nerve terminals that retain many of the functional properties of intact synapses, making them valuable for studying neurotransmitter handling and the effects of compounds on synaptic processes. nih.govmdpi.comfrontiersin.org
Analysis of synaptosomal preparations has been used to investigate the biochemical actions of various compounds, although direct studies specifically detailing this compound's effects on processes like neurotransmitter uptake or release in synaptosomes were less prominent in the search results compared to its effects on enzyme activity. However, synaptosomal preparations are commonly used for membrane binding assays, as discussed in Section 5.1.2. mdpi.comfrontiersin.org
This compound's effects on enzyme activity, particularly Na+/K+ ATPase (sodium-potassium pump), have been examined in preclinical studies. Na+/K+ ATPase is a crucial enzyme involved in maintaining electrochemical gradients across cell membranes, essential for neuronal function. nih.gov
Studies in chicken forebrain homogenates investigated the effects of various noradrenergic agents, including this compound, on Na+/K+ ATPase activity. In total homogenate, this compound, similar to the alpha stimulant methoxamine, had no effect on Na+/K+ ATPase activity. nih.gov In contrast, norepinephrine and the beta stimulant isoprenaline significantly stimulated this enzyme's activity, while the beta blocker propranolol (B1214883) inhibited it. nih.gov
Further studies explored the effects of repeated this compound administration on Na+/K+ ATPase activity and ouabain (B1677812) binding in rat brain. Repeated daily administration of this compound increased ouabain binding (an indicator of Na+/K+ ATPase sites) after 4 days or 3 weeks of treatment. capes.gov.br K+-p-nitrophenylphosphatase activity, another measure related to the Na+/K+ ATPase, was also increased after 3 weeks of this compound treatment. capes.gov.br This suggests that chronic this compound administration might lead to an increase in the number of Na+/K+ ATPase units or alter their properties. capes.gov.br
However, other research indicates that this compound, an α₂-receptor antagonist, did not reverse the norepinephrine-induced sensitization of rat brain Na+/K+ ATPase to ethanol (B145695) inhibition, unlike α₁-receptor antagonists such as prazosin and WB-4101. nrcresearchpress.com This finding supports the idea that the norepinephrine sensitization of Na+/K+ ATPase to ethanol inhibition is mediated by α₁-adrenoceptors, and this compound's primary action is on α₂-receptors. nrcresearchpress.com
Synaptosomal Preparation Analysis
In Vivo Animal Models
Preclinical studies utilizing in vivo animal models have provided insights into this compound's effects, primarily focusing on its modulation of the noradrenergic system and its role in pain pathways.
Noradrenergic System Modulation
Investigations in animal models, particularly rats, have demonstrated this compound's influence on various aspects of the noradrenergic system, including neuronal activity in the locus coeruleus, catecholamine levels in forebrain areas, and the regulation of sympathetic nervous system activity.
Effects on Locus Coeruleus Neuronal Activity in Rats
Studies in rats have shown that this compound, acting as an alpha-2 adrenoceptor antagonist, can activate noradrenergic neurons in the locus coeruleus (LC). medkoo.compnas.org The LC is a major source of noradrenergic innervation in the brain. biorxiv.orgnih.gov Iontophoretic application of noradrenaline typically inhibits LC cell firing, and this inhibition can be blocked by alpha-2 antagonists like this compound. nih.gov Research in developing rats indicated that while LC neurons possess alpha-2 adrenoceptors from birth, the inhibition of firing caused by released noradrenaline, which can be antagonized by this compound, appears to develop after postnatal day 9. nih.gov The reactivity of LC cells to alpha-2 adrenergic receptor blockade by this compound has also been shown to be inversely related to the quantity of tyrosine hydroxylase (TH) at the recording site, suggesting a link between TH expression levels and the negative control of catecholaminergic metabolic reactivity in the LC. nih.gov
Influence on Catecholamine Levels in Forebrain Areas
This compound's activity as an alpha-2 noradrenergic antagonist has been linked to increased norepinephrine levels in various forebrain areas in animal models. medkoo.com Drugs that block alpha-receptors, including this compound, have been reported to increase epinephrine turnover in the hypothalamus and other brain regions. annualreviews.org This effect may be secondary to the blockade of alpha-receptors that modulate epinephrine formulation and release. annualreviews.org
Regulation of Sympathetic Nervous System Activity
This compound has been shown to influence the regulation of sympathetic nervous system activity in animal studies. It was observed that this compound hydrochloride prevented the increase in oxygen consumption in cold-adapted rats exposed to cold, an effect otherwise observed and mediated by the sympathetic nervous system. physiology.org Furthermore, in studies investigating the central nervous system's role in mediating the cardiovascular effects of angiotensin, the pressor response induced by angiotensin in cross-perfused dogs could be blocked by this compound, indicating a sympathetically mediated central hypertensive effect. ahajournals.org this compound has also been used to antagonize the effects of alpha-2 adrenoceptor agonists on sympathetic outflow in pithed rats. nih.gov
Antinociceptive Research and Pain Models
This compound has been investigated in the context of antinociception and various pain models in animals, with a focus on the involvement of adrenoceptors.
Adrenoceptor Involvement in Antinociception
Studies using animal models, such as the mouse abdominal constriction test, have explored the involvement of adrenoceptors in antinociception and the effects of antagonists like this compound. Alpha-adrenoceptors appear to be involved in the antinociceptive reaction to certain drugs. nih.gov Both phentolamine and this compound, acting as alpha-adrenoceptor antagonists, have been shown to shift the dose-response curves of alpha-adrenoceptor agonist drugs to the right in antinociception tests. nih.gov The finding that this compound was a more effective antagonist than phentolamine against the antinociceptive effects of clonidine and oxymetazoline suggested the importance of alpha-2 adrenoceptors in this context. nih.gov this compound was also found to be a very effective antagonist of morphine-induced antinociception in mice, while phentolamine had a weaker effect. nih.gov This suggests a potential interaction between alpha-adrenoceptors and opioid receptors in mediating antinociception in certain models. nih.gov
Cardiovascular System Studies
Preclinical studies have examined the effects of this compound on the cardiovascular system, particularly in the context of its adrenergic blocking properties.
Reversal of Clonidine-Induced Hypotension in Rats
Research in anesthetized rats has demonstrated that this compound can reverse the hypotensive effects induced by clonidine. Clonidine, an α2-adrenoceptor agonist, typically causes a decrease in blood pressure by stimulating receptors in the brainstem. mims.comresearchgate.net Studies comparing this compound with other α-sympatholytic drugs like prazosin and yohimbine have shown that this compound is effective in blocking the hypotensive response to clonidine. In one study, pretreatment with this compound significantly reduced the clonidine-induced decrease in mean arterial pressure in anesthetized rats. portlandpress.com this compound appeared to be more potent than prazosin in this regard at the doses tested. portlandpress.com This suggests that this compound's α-adrenergic blocking activity can counteract the central hypotensive effects of α2-adrenergic agonists like clonidine.
| Drug | Effect on Clonidine-Induced Hypotension (Rats) | Relative Potency (vs. Prazosin) |
| This compound | Reduced/Reversed | More potent |
| Prazosin | Diminished | Less potent |
| Yohimbine | Reduced/Reversed | More potent |
Data derived from studies in anesthetized rats. portlandpress.com
Effects on Electrically-Induced Tachycardia
Studies in pithed rats have also investigated this compound's effects on electrically-induced tachycardia. In this model, electrical stimulation of cardiac sympathetic nerve fibers typically increases heart rate. Clonidine is known to diminish this electrically-induced tachycardia, reflecting its presynaptic activity on α2-adrenoceptors which inhibit norepinephrine release. portlandpress.comnih.govahajournals.org this compound has been shown to antagonize the reduction of electrically-induced tachycardia produced by clonidine. nih.gov This antagonistic action suggests that this compound can block the presynaptic α2-adrenoceptors, thereby counteracting the inhibitory effect of clonidine on norepinephrine release and allowing for a greater tachycardic response to electrical stimulation. In comparative studies, a related compound, (imidazolinyl-2)-2-benzodioxane 1-4 (170 150), appeared to be approximately three-fold more potent than this compound in antagonizing the clonidine-induced reduction of electrically-induced tachycardia in this preparation. nih.gov
Neurobehavioral Studies
This compound's effects on behavior, particularly in the context of fear and anxiety, have been explored in preclinical neurobehavioral studies.
Effects on Conditioned Fear in Fear-Potentiated Startle Test
The fear-potentiated startle test is a widely used preclinical paradigm to assess conditioned fear and anxiety. It measures the augmentation of the startle reflex in the presence of a conditioned stimulus previously paired with an aversive stimulus, such as a shock. wisc.eduencyclopedia.comnih.gov Drugs that reduce anxiety in humans typically decrease fear-potentiated startle in animals, while drugs that increase anxiety tend to elevate it. wisc.eduencyclopedia.compsu.edu Studies using this paradigm have shown that this compound can increase the magnitude of fear-potentiated startle in rats. wisc.eduencyclopedia.compsu.edunih.gov This effect is similar to that observed with other compounds known to induce anxiety in humans, such as yohimbine. wisc.eduencyclopedia.compsu.edunih.gov The increase in potentiated startle suggests that this compound may have anxiogenic-like effects in this preclinical model. wisc.eduencyclopedia.compsu.edunih.gov
Anxiety-Related Behaviors in Preclinical Paradigms
Beyond the fear-potentiated startle test, other preclinical paradigms are used to investigate anxiety-related behaviors. These models aim to mimic aspects of human anxiety disorders and are used to screen potential anxiolytic (anxiety-reducing) or anxiogenic (anxiety-increasing) compounds. mdpi.com While the provided search results specifically highlight this compound's effects in the fear-potentiated startle test as indicative of increased anxiety in animals wisc.eduencyclopedia.compsu.edunih.gov, the broader context of preclinical anxiety research involves a variety of tests. Some studies suggest that alpha-1 adrenergic receptor antagonists can reduce fear behaviors mdpi.com, and this compound is known to have alpha-adrenergic blocking properties. However, its specific effects on anxiety-related behaviors in paradigms other than fear-potentiated startle are not detailed in the provided information, although its effect in the fear-potentiated startle test is consistently reported as anxiogenic-like. wisc.eduencyclopedia.compsu.edunih.gov
Modulation of Aggressive Behaviors
Research suggests a link between monoamine systems, including noradrenaline, and the modulation of aggressive behaviors researchgate.netane.pl. This compound, as an alpha-2 noradrenergic antagonist, affects noradrenergic transmission ane.pl. Studies investigating the influence of adrenergic drugs on behavior have included this compound. One study noted that while clonidine inhibited isolation-induced aggression in mice, this compound showed a weak and short-lasting antiaggressive effect researchgate.net. Interestingly, inactive doses of this compound were observed to reduce the inhibitory effects of clonidine researchgate.net. These findings imply that the availability of noradrenaline at receptors plays a role in isolation-induced aggression in mice researchgate.net.
Studies in Models of Neurological Disorders (e.g., Alzheimer's disease models in mice)
Preclinical investigations have explored the potential of targeting the noradrenergic system in neurological disorders, including Alzheimer's disease researchgate.net. This compound, as an α2-adrenoceptor antagonist, has been examined in this context. Studies have indicated that α2-adrenoceptor antagonists can improve memory deficits in aged mice researchgate.net. Specifically, this compound treatment in a mouse model of Alzheimer's disease has been reported to significantly reduce tremors, rigidness, and loss of muscle control, while also increasing motor function . Another α2-adrenoceptor antagonist, fluparoxan, prevented age-related spatial working memory deficits in a transgenic mouse model of Alzheimer's-like pathology without altering amyloid plaque load or astrocytosis nih.gov. This suggests that the beneficial effects on memory might be related to the role of noradrenaline in certain forms of memory nih.gov.
Respiratory System Effects (e.g., Phrenic Burst Frequency)
This compound's effects on the respiratory system, particularly on phrenic burst frequency, have been investigated in experimental models. In studies using in vitro preparations of mouse neonate brain stems, superfusion with this compound (50 μM for 5 minutes) led to an increase in rhythmic phrenic bursts in inactive preparations guidechem.commedchemexpress.comhzbp.cnglpbio.com. The phrenic burst frequency significantly increased during the last 3 minutes of this compound application in active preparations, reaching 163±12% of the previous mean frequency guidechem.commedchemexpress.comhzbp.cnglpbio.com. Furthermore, the blockage of medullary α2 adrenoceptors by this compound potentiated the increase in phrenic burst frequency induced by noradrenaline applications guidechem.commedchemexpress.comhzbp.cnglpbio.com. When noradrenaline was applied alone, the frequency reached 171±11% of the mean control value, whereas with this compound, it reached 234±21% of the mean control value guidechem.commedchemexpress.comhzbp.cnglpbio.com. This indicates a modulatory role of medullary α2 adrenoceptors, which can be influenced by this compound, on respiratory rhythm generation researchgate.net.
Effect of this compound on Phrenic Burst Frequency in Mouse Neonate Brain Stem Preparations
| Preparation Type | Condition | Phrenic Burst Frequency (% of control) | Notes |
| Inactive | This compound (50 μM, 5 min) | 2-4 c/min (low frequency rhythmic bursts) | Observed in 3 preparations guidechem.commedchemexpress.comhzbp.cnglpbio.com |
| Active | This compound (50 μM, last 3 min of application) | 163 ± 12% | Significant increase in 12 preparations guidechem.commedchemexpress.comhzbp.cnglpbio.com |
| Active | Noradrenaline (25 μM, 5th min) | 171 ± 11% | ACSF applied alone (n=8) guidechem.commedchemexpress.comhzbp.cnglpbio.com |
| Active | Noradrenaline (25 μM, 5th min) + this compound (50 μM) | 234 ± 21% | This compound-ACSF applied (n=5) guidechem.commedchemexpress.comhzbp.cnglpbio.com |
Studies on Longevity in Animal Models
A preliminary report investigated the influence of this compound on longevity in male Fischer-344 rats. In this study, 16-month-old rats were injected with either 3 mg/kg of this compound or saline nih.govnih.gov. The rats treated with this compound lived for an average of 127.1 days longer than the saline-treated control group nih.govnih.gov. The authors discussed these findings in the context of strategies aimed at enhancing brain catecholamine levels and their potential impact on the aging process nih.gov.
Effect of this compound on Longevity in Fischer-344 Rats
| Treatment | Animal Model | Average Increased Lifespan (days) | Reference |
| This compound | Male Fischer-344 rats (16 months old) | 127.1 | nih.govnih.gov |
Advanced Research Methodologies and Techniques
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental technique employed to characterize the interaction of a compound with its target receptor. This method involves using a radiolabeled ligand that binds specifically and with high affinity to the receptor of interest. By incubating tissue sections, cultured cells, or homogenates with increasing concentrations of the radiolabeled ligand, researchers can determine key binding parameters such as receptor affinity (equilibrium dissociation constant, KD) and receptor density (Bmax) through saturation binding experiments. nih.govwikipedia.org Competition binding assays are utilized to assess the affinity and selectivity of an unlabeled ligand, such as piperoxan, by observing its ability to compete with a fixed concentration of the radiolabeled ligand for binding sites. nih.govwikipedia.orgmerckmillipore.com Kinetic assays can also be performed to measure the rates of association and dissociation of the ligand from the receptor, providing further insights into the binding kinetics. nih.gov The analysis of the resulting data often involves iterative nonlinear curve-fitting programs. nih.gov Radioligand binding assays are particularly valuable for studying G protein-coupled receptors (GPCRs), a superfamily of receptors that includes many important drug targets. nih.govsci-hub.se The sensitivity and specificity of these assays are enhanced by the use of radiolabeled known drugs in competitive binding formats. merckmillipore.com Filter-based separation technology is commonly used to distinguish between bound and free radioligand fractions. wikipedia.orgmerckmillipore.com
Organ Bath and Isolated Tissue Preparations for Pharmacodynamic Studies
Organ bath and isolated tissue preparations are classical techniques used to study the pharmacodynamic effects of compounds on isolated tissues or organs. These methods allow for the assessment of a drug's effects on tissue function, such as contraction or relaxation, in a controlled in vitro environment. jaypeedigital.comnih.gov The tissue is typically suspended in a physiological salt solution (PSS) within an organ bath, maintained at a specific temperature and oxygenation level. jaypeedigital.comhawaii.edu Drugs are then added to the bath, and their effects on the tissue's activity are recorded. This approach is valuable for determining the potency and efficacy of a compound, which reflect the tissue's sensitivity to the drug and the maximum response it can elicit, respectively. researchgate.net Mathematical models, such as the Emax model, can be applied to analyze the dose-response curves obtained from these experiments. researchgate.net
This compound has been studied using isolated tissue preparations. For example, contractile responses of rat vas deferens, which are mediated by noradrenergic or adrenergic receptors (specifically β2-adrenoceptors), have been shown to be antagonized by this compound, along with other compounds like yohimbine (B192690), phentolamine (B1677648), and tolazoline. jaypeedigital.com Isolated heart preparations have also been used to study the inotropic effects of compounds like this compound. escholarship.org While traditional organ baths require mechanical transduction and can be labor-intensive, newer systems utilizing multi-well plates and optical methods offer alternatives for analyzing isolated tissue contraction. nih.gov
Electrophysiological Recordings of Neuronal Activity
Electrophysiological recordings are used to measure the electrical activity of neurons and investigate how compounds like this compound affect neuronal firing patterns and membrane properties. This technique involves placing electrodes near or within neurons to record changes in membrane potential or ion currents. nih.govoup.com
Studies using electrophysiological recordings have demonstrated the effects of this compound on neuronal activity, particularly in the context of adrenergic systems. For instance, this compound, as an alpha-adrenergic antagonist, has been shown to rapidly reverse the inhibitory effects of the alpha-adrenergic agonist clonidine (B47849) on the activity of locus coeruleus (LC) neurons in rats. nih.gov this compound has also been used to reverse the inhibition of spinally-projecting A5 noradrenergic neurons produced by alpha-2 adrenergic agonists like clonidine or desmethylimipramine. nih.gov Furthermore, electrophysiological studies have indicated that blockade of alpha-2 receptors by antagonists like this compound can increase the responsiveness of LC neurons to excitatory stimulation. jneurosci.org Microiontophoretic application of this compound has been shown to block the inhibitory effect of norepinephrine (B1679862) on the firing of dopamine (B1211576) neurons in the ventral tegmental area (VTA). oup.com
In Vivo Microdialysis for Neurotransmitter Monitoring
In vivo microdialysis is a technique that allows for the continuous monitoring of extracellular fluid composition in specific tissues, such as the brain, of living animals. sygnaturediscovery.comrsc.org This minimally invasive method utilizes a small probe implanted into the tissue, through which a physiological solution is perfused. Small molecules, including neurotransmitters, metabolites, and drugs, can diffuse across a semipermeable membrane at the tip of the probe into the perfusate, which is then collected for analysis. sygnaturediscovery.com
Microdialysis coupled with analytical techniques like HPLC and electrochemical detection has been used to monitor extracellular levels of neurotransmitters and their metabolites. rsc.orgresearchgate.net For example, in vivo microdialysis has been employed to monitor extracellular levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine and norepinephrine, in the locus coeruleus of rats. researchgate.net Activation of LC noradrenergic neurons by systemic administration of the alpha-2 antagonist this compound has been shown to increase DOPAC concentrations in LC dialysates, suggesting that DOPAC levels monitored by microdialysis can serve as an indicator of the functional state of these neurons. researchgate.net Microdialysis can be combined with other techniques, such as behavioral assessment, and allows for sampling over extended periods. sygnaturediscovery.com
Chromatographic and Electrophoretic Techniques for Compound Purity and Chiral Analysis
Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and analyzing its chiral properties, particularly the separation and quantification of its enantiomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture. mdpi.com It is a standard method in pharmaceutical analysis for purity control and the determination of drugs in various samples. mdpi.com HPLC involves passing a liquid mobile phase through a stationary phase packed in a column. Compounds in the sample separate based on their differential interactions with the stationary and mobile phases. Detection is typically performed using UV-Vis detectors or other suitable methods.
HPLC is crucial for assessing the chemical purity of this compound. Furthermore, chiral HPLC, which utilizes chiral stationary phases, is specifically employed to separate and analyze the individual enantiomers of chiral compounds like this compound. mdpi.comgoogle.compsu.edunih.gov This is particularly important because different enantiomers of a drug can have different pharmacological activities and pharmacokinetic profiles. psu.edu Chiral HPLC methods have been developed and validated for determining the enantiomeric purity of various chiral drugs. mdpi.comgoogle.com Polarimetric detection can be coupled with HPLC for selective detection and enantiomeric purity determination of chiral molecules. nih.gov
Continuous Free Flow Electrophoresis (CFFE)
Continuous Free Flow Electrophoresis (CFFE) is an electrophoretic technique that allows for the continuous separation of charged molecules in a free-flow buffer system under the influence of an electric field. dss.go.thresearchgate.net Unlike traditional gel electrophoresis, CFFE is a preparative technique suitable for isolating larger quantities of separated compounds. psu.edu
CFFE has been investigated as a tool for the preparative chiral separation of this compound enantiomers. psu.edudss.go.thresearchgate.netnih.govacs.org This separation is achieved by adding a chiral additive, such as sulfated beta-cyclodextrin (B164692), to the run buffer. psu.edudss.go.thresearchgate.netnih.govacs.org The differential interaction between the this compound enantiomers and the chiral additive, combined with the applied electric field, leads to the separation of the enantiomers into distinct streams. psu.edudss.go.th Chiral Capillary Electrophoresis (CE) is often used to analyze the fractions collected from CFFE to assess the effectiveness of the separation and the enantiomeric enrichment of the collected streams. psu.edudss.go.thacs.org Experimental parameters such as buffer composition, voltage, and sample introduction rate can impact the resolution of the separation. psu.edudss.go.thacs.org
Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS)
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental tools for determining the structure and confirming the identity of chemical compounds like this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within the molecule by analyzing the magnetic properties of atomic nuclei. hmdb.ca MS, on the other hand, measures the mass-to-charge ratio of ions, providing the molecular weight and fragmentation pattern, which can be used to deduce the elemental composition and structural subunits. nih.govnist.govnist.gov
Data from mass spectrometry for this compound (C₁₄H₁₉NO₂) shows a molecular weight of 233.31 g/mol . nih.govuni.lu Specific MS techniques like GC-MS and MS-MS provide characteristic fragmentation patterns that serve as fingerprints for identification. nih.gov For instance, MS-MS data for this compound with a precursor ion of [M+H]⁺ at m/z 234.1489 shows a top peak at m/z 126. nih.gov
NMR spectra, including ¹³C NMR, are available for this compound, providing insights into the distinct carbon environments within its structure. nih.gov These spectroscopic data are crucial for confirming the synthesized product matches the expected structure of this compound.
Immunoblotting and Molecular Biology Techniques for Receptor/Enzyme Expression Studies
Immunoblotting (Western blotting) and various molecular biology techniques are employed to study the expression levels of receptors and enzymes that interact with compounds like this compound. Immunoblotting allows for the detection and quantification of specific proteins in a sample, such as receptors, by using antibodies that bind to the target protein. researchgate.netjneurosci.org This technique can reveal changes in protein expression in response to drug treatment or in different physiological conditions. researchgate.netpsu.edu
While direct studies on this compound's effects on receptor/enzyme expression using these specific techniques were not extensively detailed in the search results, related research on similar compounds provides context. For example, studies on fluparoxan, a related benzodioxino derivative and α₂-adrenoceptor antagonist, have utilized immunoblotting to confirm the induction of CYP1A2 enzyme expression in rats. nih.gov This demonstrates the applicability of immunoblotting in assessing the impact of benzodioxane derivatives on enzyme expression.
Molecular biology techniques, such as PCR (Polymerase Chain Reaction) to assess mRNA levels, molecular cloning, protein expression, and gene silencing, are also valuable for understanding the synthesis and regulation of receptors and enzymes. researchgate.netsydney.edu.au These methods can help elucidate how compounds like this compound might indirectly influence the cellular machinery involved in target protein production. For instance, PCR can be used to see if antihistamines affect the mRNA levels of H1 receptors. researchgate.net
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling approaches are increasingly utilized in the study of drug molecules to understand their behavior and interactions at an atomic and molecular level. wdh.ac.id These methods provide theoretical insights that complement experimental findings and aid in the rational design of new compounds. Techniques such as ligand-target docking and pharmacophore modeling fall under this umbrella. acs.orgdergipark.org.tr
Ligand-Target Docking Studies
Ligand-target docking studies are computational methods used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a target protein (receptor or enzyme). nih.govresearchgate.net By simulating the interaction between the ligand and the binding site of the target, docking studies can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive binding. jbiochemtech.com
Although specific docking studies for this compound were not prominently featured in the search results, the technique is widely applied to study the interaction of various ligands with their receptors, including adrenergic receptors which are targets relevant to this compound's known activity as an α-adrenergic blocking agent. iiab.menih.govmedkoo.com For example, docking studies have been used to determine key protein-ligand interactions for other compounds binding to integrin αIIbβ3 and cyclooxygenases. nih.govjbiochemtech.com These studies typically involve preparing the protein structure and the ligand, defining the binding site, and running algorithms to find optimal binding poses and estimate binding energy. researchgate.netjbiochemtech.com
Pharmacophore Modeling
Pharmacophore modeling is a computational technique that identifies the essential steric and electronic features of a molecule that are required for it to interact with a specific biological target and trigger a biological response. dergipark.org.trnih.gov A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. dergipark.org.tr
Pharmacophore models can be developed based on a set of known active ligands (ligand-based pharmacophore modeling) or on the structure of the target protein (structure-based pharmacophore modeling). nih.gov These models are valuable for virtual screening of large chemical databases to identify potential new compounds with similar biological activity. dergipark.org.trnih.gov
While a specific pharmacophore model for this compound was not found, the concept is relevant to understanding its interaction with adrenergic and histamine (B1213489) receptors. Studies on related compounds and receptor types, such as α₂-adrenoceptor antagonists and H1 receptors, have successfully employed pharmacophore modeling to identify key features for binding and to guide the design of new ligands. researchgate.netresearchgate.net This underscores the potential of pharmacophore modeling in exploring the structural requirements for this compound's activity.
Broader Academic Implications and Future Research Directions
Contribution to Understanding Adrenergic and Histaminergic Receptor Systems
Piperoxan was instrumental in early investigations into both adrenergic and histaminergic receptor systems. Its initial characterization as an alpha-adrenergic blocking agent provided a tool for studying the effects mediated by these receptors. wikipedia.orgcaymanchem.com Concurrently, the observation that this compound antagonized histamine-induced effects, such as bronchospasm in guinea pigs, marked a pivotal moment in the understanding of histamine's role in physiological responses and the potential for therapeutic intervention through receptor blockade. nih.govauburn.edu This dual activity highlighted the complexity of receptor interactions and the potential for compounds to interact with multiple receptor types. Studies have characterized this compound as an α2-adrenergic receptor antagonist with reported Ki values in the nanomolar range for α2A, α2B, and α2C subtypes. caymanchem.comcaymanchem.com It is also recognized as a first-generation histamine (B1213489) receptor antagonist. caymanchem.comcaymanchem.com The study of this compound and similar compounds has helped to differentiate between adrenergic receptor subtypes and their roles in various physiological processes. karger.comnih.gov
Conceptual Role in the Evolution of Drug Receptor Theory
The research surrounding this compound contributed significantly to the developing concept of drug receptors. Its ability to block the effects of endogenous substances like histamine and adrenergic agonists provided early evidence for the existence of specific binding sites on cells with which drugs interact. aspet.orgunimi.it The observation of dose-dependent antagonism and the exploration of structure-activity relationships with this compound analogues supported the emerging idea that drug action was mediated by specific molecular targets. wikipedia.org This foundational work, alongside studies of other early pharmacological agents, helped solidify the principles of receptor theory, which posits that the effect of a drug is proportional to the number of receptors occupied and that drugs can have affinity (binding) and efficacy (the ability to produce a response). revespcardiol.org
Research on Related Benzodioxane Derivatives and Analogues
The benzodioxane scaffold, present in this compound, has proven to be a versatile structure in medicinal chemistry, leading to the development of numerous related derivatives and analogues with a wide range of pharmacological activities. unimi.itexplorebioscene.com Research has explored modifications to the this compound structure, including the opening of the benzodioxane ring or the replacement of oxygen atoms with sulfur, to understand the structural requirements for activity at adrenergic receptors. nih.gov Studies on benzodioxane derivatives have investigated their affinity and selectivity for different alpha-adrenoceptor subtypes, revealing that structural variations can lead to pronounced differences in binding affinity. karger.comnih.gov This research continues to inform the design of new compounds with more selective receptor profiles. karger.comnih.govresearchgate.net
Insights into Neurotransmission Modulation
This compound's activity at adrenergic and histaminergic receptors provides insights into the modulation of neurotransmission. Adrenergic receptors are involved in the sympathetic nervous system, influencing processes like heart rate and blood pressure, while histamine is a neurotransmitter involved in various brain functions, including wakefulness and allergic responses. slideshare.net By blocking these receptors, this compound can influence the downstream effects of these neurotransmitters. Studies using this compound as an α2-adrenoceptor antagonist have helped investigate the role of these receptors in modulating neurotransmitter release and neuronal activity in specific brain regions, such as the locus coeruleus. nih.govnih.govkarger.com Research has also explored the interaction of this compound with tryptamine (B22526) receptors and its potential influence on neurotransmitter-induced contractions in smooth muscle preparations. eur.nl
Unexplored Pharmacological Profiles and Polypharmacology
While historically known for its adrenergic and histaminergic activities, this compound and its related structures may possess unexplored pharmacological profiles and exhibit polypharmacology, the ability to interact with multiple targets. caymanchem.comnih.govcloudfront.netnih.govthieme-connect.deresearchgate.netwikipedia.org The benzodioxane scaffold is present in compounds with diverse activities beyond adrenergic and histaminergic systems, including potential interactions with serotonin (B10506) receptors, antibacterial activity, and effects on immune checkpoints. unimi.itexplorebioscene.comresearchgate.netresearchgate.net Future research could involve comprehensive screening of this compound and its analogues against a broader range of pharmacological targets to identify novel activities or understand potential off-target effects. caymanchem.comnih.govcloudfront.netnih.govthieme-connect.deresearchgate.netwikipedia.org Understanding the polypharmacological nature of such compounds is increasingly relevant in modern drug discovery and in the context of polypharmacy in clinical settings. researchgate.netnih.gov
Methodological Innovations Applicable to Other Pharmacological Research
The early research on this compound and other receptor ligands contributed to the development of fundamental pharmacological methodologies that are still applied today. Techniques for assessing receptor binding affinity, functional assays to measure agonist and antagonist activity, and structure-activity relationship studies were refined through the investigation of compounds like this compound. nih.govnih.govdss.go.th The use of isolated tissue preparations, in vivo models, and later, radioligand binding studies, were all methods advanced by early receptor pharmacology. karger.comnih.govnih.govnih.govahajournals.org These methodological innovations have been crucial for the study of countless other drug targets and continue to be adapted with technological advancements.
Potential for Repurposing or Scaffold Development in Medicinal Chemistry
Although this compound itself was not widely adopted clinically due to toxicity concerns, its benzodioxane scaffold remains a valuable starting point for medicinal chemistry efforts aimed at developing new therapeutic agents. wikipedia.orgunimi.itexplorebioscene.com The established synthetic routes to the benzodioxane core and the wealth of structure-activity relationship data generated from studies of this compound and its analogues provide a strong foundation for designing compounds with improved potency, selectivity, and safety profiles. unimi.itexplorebioscene.comresearchgate.net The diverse biological activities observed among benzodioxane derivatives suggest potential for repurposing existing compounds or developing novel agents for indications beyond the historical uses of this compound, such as in the areas of antibacterial agents or modulators of central nervous system targets. unimi.itexplorebioscene.comresearchgate.netsolubilityofthings.com The piperidine (B6355638) moiety within this compound is also a common scaffold in biologically active compounds, further highlighting the potential for scaffold-based drug design. solubilityofthings.comresearchgate.netnih.gov
Q & A
Q. What are the key physicochemical properties of Piperoxan relevant to experimental design?
Methodological Answer: this compound's physicochemical properties directly influence its solubility, stability, and bioavailability in experimental systems. Critical parameters include:
- logP (octanol/water partition coefficient): Indicates lipophilicity, affecting membrane permeability and distribution in biological systems.
- Water solubility (log10ws): Determines solvent compatibility for in vitro assays.
- McGowan characteristic volume (mcvol): Predicts molecular interactions in nonpolar environments.
Q. How should this compound be stored and handled in laboratory settings?
Methodological Answer:
- Storage:
- Handling:
- Use anhydrous conditions for solubility studies to prevent hydrolysis.
- Pre-warm frozen solutions to room temperature before use to ensure homogeneity .
Q. What are the primary pharmacological targets of this compound?
Methodological Answer: this compound is a selective α2-adrenoceptor antagonist (Ki ~10–100 nM) . Key applications include:
- Blocking α2-mediated feedback inhibition in neurotransmitter release (e.g., norepinephrine) .
- Reversing dexmedetomidine-induced neuroprotection in glutamate-exposed neurons (e.g., HT22 cells) .
- Modulating anxiety-like behaviors in rodent models via BLA (basolateral amygdala) targeting .
Advanced Research Questions
Q. How does this compound's concentration-dependent effect on neurotransmitter release influence experimental outcomes?
Methodological Answer: this compound exhibits biphasic effects depending on concentration:
- Low concentrations (≤2 × 10⁻⁴ M): Increase norepinephrine overflow by blocking presynaptic α2-autoreceptors .
- High concentrations (>2 × 10⁻⁴ M): Reduce overflow due to non-specific vasoconstriction, altering perfusion dynamics .
Best Practices: - Conduct dose-response curves (e.g., 10⁻⁷ to 10⁻³ M) to identify optimal concentrations.
- Validate receptor specificity using α2-knockout models or complementary antagonists (e.g., yohimbine) .
Q. What methodological considerations are critical when using this compound to study α2-adrenoceptor-mediated behaviors in animal models?
Methodological Answer:
- Model Selection: Use BLA stereotaxic injection in mice to assess anxiety-like behaviors (e.g., elevated plus maze) .
- Timing: Pre-treat with this compound 30–60 minutes before behavioral assays to ensure receptor blockade .
- Controls: Include α2-agonists (e.g., dexmedetomidine) to confirm antagonism and rule off-target effects .
Q. How can researchers reconcile contradictory data on this compound's effects across different experimental models?
Methodological Answer: Contradictions arise from model-specific variables:
- Species differences: this compound potentiates splenic nerve responses in cats but not rats .
- Tissue specificity: Central (BLA) vs. peripheral (splenic vasculature) α2-receptors exhibit divergent signaling .
Resolution Strategies: - Perform cross-model validation (e.g., compare in vitro neuronal assays with in vivo behavior tests).
- Use pharmacological controls (e.g., phenoxybenzamine) to isolate α2-mediated pathways .
Q. What strategies optimize the selectivity of this compound in antagonizing α2-adrenoceptors over related receptors?
Methodological Answer:
- Receptor Profiling: Screen against α1-adrenoceptors (e.g., prazosin-sensitive targets) to confirm selectivity .
- Functional Assays: Use isolated tissue preparations (e.g., rat vas deferens) to differentiate pre- vs. postsynaptic effects .
- Combination Studies: Co-administer uptake inhibitors (e.g., desmethylimipramine) to minimize confounding from norepinephrine reuptake .
Q. Data Contradiction Analysis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
